Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a fluorinated hexahydropyrimidine derivative with a complex bicyclic structure. The compound features a hydroxyl group at position 4, a 4-hydroxyphenyl substituent at position 6, a trifluoromethyl group at position 4, and an ethyl carboxylate ester at position 3.
The synthesis of this compound typically involves a Biginelli-like condensation reaction, as demonstrated in , where 4-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea are reacted under acidic conditions. X-ray crystallography confirms its hexahydropyrimidine ring adopts a half-chair conformation, stabilized by intramolecular O–H⋯O hydrogen bonds forming an S(6) ring motif. The crystal structure further reveals intermolecular N–H⋯O and N–H⋯S hydrogen bonding, contributing to its stability .
Properties
Molecular Formula |
C14H15F3N2O5 |
|---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-3-5-8(20)6-4-7)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI Key |
RSUAGPSEDHULFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Biological Activity
Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound features a hexahydropyrimidine ring structure and contains several functional groups, including hydroxyl, trifluoromethyl, and carboxylate esters. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.
Molecular Structure
- Molecular Formula : C14H15F3N2O5
- Molecular Weight : 348.27 g/mol
The compound exhibits a unique structural configuration characterized by the presence of multiple functional groups that influence its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea under specific conditions to yield the desired product .
Research indicates that derivatives of hexahydropyrimidines, including this compound, may exhibit significant biological activities. Preliminary studies suggest that this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions could influence its bioavailability and efficacy as a therapeutic agent.
Potential Applications
This compound has potential applications in:
- Antitumor Activity : Similar compounds have shown promise in cancer treatment, particularly in targeting specific cellular pathways involved in tumor growth.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Studies : Research on imidazotetrazine conjugates demonstrated significant cytotoxicity against mouse lymphoma cells with IC50 values as low as 1.5 µM . This suggests that structural modifications similar to those in this compound could enhance antitumor efficacy.
- Antimicrobial Activity : In vitro studies on peptide conjugates revealed antimicrobial activity against various strains, highlighting the importance of functional group positioning in enhancing biological effects .
- Pharmacokinetic Studies : Further investigations are needed to elucidate the pharmacodynamics and pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features contribute to the enhancement of drug efficacy and specificity, particularly for neurological and cardiovascular diseases.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of hexahydropyrimidines exhibit notable biological activities. For instance, compounds similar to ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate have been investigated for their potential as anticancer agents. A study demonstrated that these derivatives could inhibit tumor cell proliferation through specific interactions with cellular targets, showcasing their therapeutic promise .
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its properties contribute to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact.
Case Study: Pesticide Formulation
A recent study highlighted the effectiveness of a pesticide formulation containing this compound, which demonstrated enhanced efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms. This dual benefit positions it as a valuable asset in sustainable agriculture practices .
Biochemical Research
This compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition Studies
In a biochemical assay, researchers used this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that it could effectively modulate enzyme activity, suggesting its potential role as a lead compound for developing new therapeutic agents targeting metabolic disorders .
Material Science
The compound is explored for its potential in creating novel materials with unique properties. Its chemical structure allows for the development of materials with improved thermal stability and mechanical strength.
Case Study: Polymer Development
Recent investigations into polymer composites incorporating this compound revealed enhanced mechanical properties compared to traditional materials. This advancement opens avenues for its application in various industrial sectors where durability and resistance are critical .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Features of Selected Hexahydropyrimidine Derivatives
Key Observations :
- Substituent Effects :
- The trifluoromethyl (CF₃) group at position 4 is a common feature, contributing to steric bulk and electronic effects (e.g., electron-withdrawing nature) .
- 2-oxo vs. 2-thioxo : Thioxo derivatives (e.g., ETP5C) exhibit enhanced π-conjugation and altered reactivity compared to oxo analogs .
- Aromatic Substituents : The 4-hydroxyphenyl group in the target compound provides hydrogen-bonding capability, whereas p-tolyl (ETP5C) or thiophenyl (EHTHPC) substituents modulate lipophilicity and electronic properties .
Electronic and Reactivity Comparisons
Table 2: Spectroscopic and Electronic Properties
Key Observations :
Key Observations :
- Trifluoromethyl and Hydroxyl Groups : These moieties are linked to improved pharmacokinetic profiles in dihydropyrimidine derivatives, such as enhanced blood-brain barrier penetration .
- Thiophene and Thione Derivatives : EHTHPC and ETP5C show promise in antimicrobial and anti-inflammatory applications due to sulfur-mediated interactions with biological targets .
Preparation Methods
Sulfamic Acid-Catalyzed Synthesis
In a representative procedure, sulfamic acid (0.6 g) catalyzes the reaction of 4-hydroxybenzaldehyde (20 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (24 mmol), and urea (30 mmol) in ethanol under reflux for 3 hours. The product is recrystallized from ethanol, yielding colorless crystals. Key advantages include:
Mechanistic Insight : The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-keto ester and cyclization.
Lewis Acid-Catalyzed Modifications
Tris(pentafluorophenyl)borane [B(C6F5)3]
B(C6F5)3 (1 mol%) in ethanol efficiently catalyzes the Biginelli reaction at 80°C, achieving yields of 90–95% within 2 hours. This method is notable for:
-
Low catalyst loading : 1 mol%.
-
Compatibility with acid-labile groups : The hydroxyphenyl moiety remains unprotected.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 10–15 minutes with yields comparable to conventional heating (80–90%). Ethanol or solvent-free conditions are preferred to minimize environmental impact.
Mechanochemical Grinding
Solid-state grinding of reactants with ammonium dihydrogenphosphate (NH4H2PO4) as a catalyst achieves 85–90% yields within 30 minutes. This method eliminates solvent use and simplifies purification.
Advanced Catalytic Systems
Ytterbium Triflate [Yb(OTf)3]
Yb(OTf)3 (10 mol%) in acetonitrile under microwave irradiation (120°C, 20 minutes) yields 90–95% product. Fluorous solid-phase extraction (F-SPE) enables efficient purification, retaining catalyst recyclability for up to 10 cycles.
Bismuth-Based Catalysts
The complex (C5H6N4O)(C5H5N4O)3(C5H4N4O)[Bi2Cl11]Cl2 (5 mol%) in ethanol at 80°C achieves 88–92% yields with a turnover number (TON) of 18–20. This catalyst is air-stable and environmentally benign.
Structural Characterization and Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the half-chair conformation of the pyrimidine ring and intramolecular hydrogen bonding (O–H⋯O). Key bond lengths and angles are summarized below:
Spectroscopic Data
-
FT-IR : Broad O–H stretch at 3438 cm⁻¹, C=O at 1645 cm⁻¹, and C–F at 1160 cm⁻¹.
-
¹H NMR (DMSO-d6) : δ 10.2 (s, OH), 7.2–6.7 (m, aromatic H), 4.1 (q, CH2CH3), 1.2 (t, CH2CH3).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Trifluoromethyl Reactivity : The electron-withdrawing CF3 group slows nucleophilic attack; elevated temperatures (80–100°C) mitigate this.
-
Hydroxyphenyl Stability : Acidic conditions may protonate the phenolic OH, necessitating pH control (pH 4–6).
-
Byproduct Formation : Over-condensation products are minimized by stoichiometric control of urea (1.5 equivalents) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The Biginelli reaction is a primary synthetic route for hexahydropyrimidine derivatives. For example, condensation of substituted aldehydes (e.g., 4-hydroxyphenyl), ethyl acetoacetate, and thioureas/urea derivatives under acidic conditions (e.g., HCl or trifluoroacetic acid) can yield the target compound . Optimization of solvent (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst (e.g., Lewis acids) is critical. Evidence from analogous compounds shows yields ranging from 45% to 72%, with trifluoromethyl groups requiring stringent anhydrous conditions to avoid side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For instance, SCXRD data for structurally similar compounds reveal chair conformations in hexahydropyrimidine rings and hydrogen-bonding networks involving hydroxyl and carbonyl groups . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., 4-hydroxyphenyl vs. trifluoromethyl groups).
- IR : Stretching frequencies for C=O (~1700 cm) and O–H (~3200 cm^{-1) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed [M+H]) .
Advanced Research Questions
Q. What factors govern the regioselectivity of substituents in Biginelli-derived hexahydropyrimidines, particularly with trifluoromethyl and hydroxyl groups?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates at specific positions via resonance or inductive effects. For example, trifluoromethyl groups preferentially occupy the 4-position due to steric and electronic compatibility with the reaction transition state .
- Steric Constraints : Bulky substituents (e.g., 4-hydroxyphenyl) favor equatorial orientations to minimize ring strain, as observed in SCXRD studies .
- Catalyst Role : Lewis acids (e.g., ZnCl) can direct substituent placement by coordinating with carbonyl groups .
Q. How do structural variations (e.g., hydroxyl vs. methoxy groups on the phenyl ring) impact the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding, while methoxy groups increase lipophilicity (logP values differ by ~1.5 units in analogues) .
- Stability : Electron-donating groups (e.g., methoxy) reduce oxidative degradation compared to hydroxylated derivatives, as shown in accelerated stability studies (40°C/75% RH for 30 days) .
- Crystallinity : Polar hydroxyl groups promote tighter crystal packing, as evidenced by higher melting points (Δm.p. = 20–30°C) in hydroxylated vs. methoxy analogues .
Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar hexahydropyrimidines?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antibacterial activity using CLSI guidelines) to compare data. For example, discrepancies in IC values for dihydropyrimidines against S. aureus (2–128 µg/mL) may stem from broth microdilution vs. agar diffusion methods .
- Impurity Profiling : HPLC-UV/MS (e.g., >98% purity thresholds) ensures bioactivity correlates with the target compound and not byproducts .
- Computational Modeling : Molecular docking to identify binding interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts with enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
